molecular formula C11H8N4O2 B2735750 3-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid CAS No. 162339-93-7

3-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B2735750
CAS No.: 162339-93-7
M. Wt: 228.211
InChI Key: VUTCQUAPFBCQKK-UHFFFAOYSA-N
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Description

3-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid is a versatile small molecule scaffold that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a pyrazole ring, which is known for its tautomeric properties and ability to participate in various chemical reactions . The molecular formula of this compound is C11H8N4O2, and it has a molecular weight of 228.21 g/mol .

Preparation Methods

The synthesis of 3-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of a phenyl hydrazine derivative with an aromatic aldehyde and a malono derivative in a mixture of water and ethanol at room temperature . This reaction yields the desired pyrazole derivative through a series of condensation and cyclization steps. Industrial production methods may involve similar reaction conditions but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

3-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular iodine, hydrazines, and aromatic aldehydes . For example, the cyano group in the compound can be hydrolyzed to form a carboxylic acid group, resulting in the formation of different pyrazole derivatives . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted pyrazoles and related heterocyclic compounds.

Mechanism of Action

Properties

IUPAC Name

3-(5-amino-4-cyanopyrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c12-5-8-6-14-15(10(8)13)9-3-1-2-7(4-9)11(16)17/h1-4,6H,13H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTCQUAPFBCQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=C(C=N2)C#N)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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